(2-Cyanoethyl)triphenylphosphonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cyanoethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTWALLNUVGDOX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5032-74-6 | |
| Record name | Phosphonium, (2-cyanoethyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5032-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyanoethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005032746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, (2-cyanoethyl)triphenyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (2-CYANOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK7U17940W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodological Advancements for 2 Cyanoethyl Triphenylphosphonium Bromide
Quaternization Reactions of Triphenylphosphine (B44618)
The most fundamental and widely employed method for synthesizing (2-cyanoethyl)triphenylphosphonium bromide is the quaternization of triphenylphosphine. This reaction involves the formation of a new carbon-phosphorus bond, converting the trivalent phosphine (B1218219) into a tetravalent phosphonium (B103445) salt. youtube.com The process is a classic example of a nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. youtube.com
The standard synthesis of this compound involves the direct reaction of triphenylphosphine with a suitable 2-cyanoethyl halide. ontosight.ai The choice of the halide is critical, as it influences reactivity. Typically, primary alkyl halides are used, as the quaternization of triphenylphosphine with secondary halides is often inefficient. rsc.org
For this specific synthesis, 2-cyanoethyl bromide (3-bromopropanenitrile) is the preferred reactant due to the good leaving group ability of the bromide ion. The corresponding 2-cyanoethyl chloride can also be used, though it may require more forcing conditions or longer reaction times to achieve comparable conversion. ontosight.ai The presence of the electron-withdrawing cyano group (-CN) on the ethyl chain can influence the reactivity of the alkyl halide. The reaction is generally robust and proceeds cleanly due to the high nucleophilicity of triphenylphosphine. youtube.com
The formation of phosphonium salts via quaternization is significantly influenced by the chosen reaction conditions, particularly the solvent and temperature. The reaction is typically conducted by heating the reactants in a suitable solvent. youtube.com
Solvent Choice: A variety of solvents can be employed, with the selection often depending on the reactivity of the alkyl halide and the desired reaction temperature. Commonly used solvents include:
Aromatic Hydrocarbons: Toluene (B28343) and benzene (B151609) are frequently used, as they are relatively non-polar and facilitate the precipitation of the resulting phosphonium salt upon cooling, simplifying isolation. youtube.com
Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) are also effective solvents for this type of reaction. google.com
Alcohols: In some cases, alcoholic solvents like methanol (B129727) can be used, although their role can be complex, sometimes participating in the reaction mechanism, as seen in syntheses using gem-dibromides. researchgate.net
The choice of solvent can have a marked impact on the reaction products and rate. mdpi.com For instance, the synthesis of ethyltriphenylphosphonium bromide has been optimized using toluene, with the reaction proceeding to completion under reflux conditions.
Temperature and Reaction Time: The reaction generally requires heating to proceed at a practical rate. Reflux temperatures of solvents like toluene (around 110°C) are common. psu.edu Reaction times can vary from several hours to over a day, depending on the specific reactants and temperature. For example, the synthesis of ethyltriphenylphosphonium bromide in refluxing toluene is typically complete in about 7.5 to 10 hours. psu.edu Monitoring the reaction, often by HPLC, ensures that the consumption of starting materials is complete before workup. psu.edu
Strategic Approaches for Enhanced Synthetic Yields and Purity
Achieving high yield and purity is paramount in the synthesis of this compound. Strategies primarily focus on optimizing the reaction workup and purification stages to effectively isolate the product and remove unreacted starting materials and byproducts, most notably triphenylphosphine oxide.
Crystallization and Washing: The most common method for purification is crystallization. After the reaction is complete, the mixture is typically cooled to room temperature, which often induces the precipitation of the crude phosphonium salt. psu.edu The solid product is then collected by filtration. To further enhance purity, the collected solid is washed with a non-polar solvent in which the phosphonium salt has low solubility, such as diethyl ether or toluene. ontosight.aipsu.edu This washing step is effective at removing residual triphenylphosphine and other organic-soluble impurities. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed to achieve very high purity (>99%).
Byproduct Removal: A persistent challenge in reactions involving triphenylphosphine is the removal of the byproduct triphenylphosphine oxide (TPPO). While TPPO is mainly formed in subsequent reactions using the phosphonium salt (e.g., Wittig reaction), its removal from reaction products is a well-studied problem, and the techniques are relevant for ensuring the purity of the final phosphonium salt if any oxidation occurs.
Precipitation with Metal Salts: One effective method involves the precipitation of TPPO by forming a complex with a metal salt. Zinc chloride (ZnCl₂) has been shown to effectively precipitate TPPO from solutions in various polar organic solvents like ethyl acetate (B1210297) and isopropanol. rsc.orgncl.ac.uk
Resin Scavenging: Another approach uses polymer-bound scavengers. For example, Merrifield's resin can be used in conjunction with sodium iodide in acetone (B3395972) to capture triphenylphosphine byproducts, allowing for their removal by simple filtration. organic-chemistry.org
The following table summarizes key strategies for improving the yield and purity of phosphonium salts.
| Strategy | Description | Target Impurity | Reference |
|---|---|---|---|
| Crystallization/Precipitation | Cooling the reaction mixture or adding a non-solvent (e.g., diethyl ether) to precipitate the phosphonium salt. | Unreacted starting material, soluble byproducts | ontosight.ai |
| Solvent Washing | Washing the filtered solid with a solvent in which the product is insoluble (e.g., toluene, ethyl acetate). | Triphenylphosphine, non-polar impurities | psu.edu |
| ZnCl₂ Precipitation | Addition of zinc chloride to form an insoluble complex with triphenylphosphine oxide (TPPO). | Triphenylphosphine oxide (TPPO) | rsc.org |
| Resin Scavenging | Using a polymer-based resin (e.g., Merrifield's resin) to bind and remove byproducts. | Triphenylphosphine byproducts | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Phosphonium Salts
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. This includes using safer solvents, reducing energy consumption, and minimizing waste.
A significant advancement in the green synthesis of phosphonium salts is the development of solvent-free methods. Mechanochemistry, specifically high-energy ball-milling, has been successfully employed to prepare phosphonium salts. rsc.org In this method, solid triphenylphosphine is milled with a solid organic halide at ambient temperature. The reaction occurs in the solid state, completely eliminating the need for a solvent. rsc.org This approach not only aligns with green chemistry principles by preventing solvent waste but can also lead to different product selectivity compared to solution-phase reactions. rsc.org
Reducing energy consumption is another key aspect of green synthesis. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy usage compared to conventional heating methods. psu.edumdpi.com
Microwave irradiation can be applied to the synthesis of various organophosphorus compounds, including those with cyanoethyl groups. nih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly enhance the rate of phosphonium salt formation. psu.edu While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the successful application of microwaves to related syntheses, such as the cyanation of aryl bromides and the phosphitylation of nucleosides, demonstrates the high potential of this energy-efficient technology. nih.govnih.gov
The table below contrasts conventional heating with green, energy-efficient alternatives for phosphonium salt synthesis.
| Parameter | Conventional Method (Thermal Heating) | Green Alternative (Microwave/Mechanochemistry) |
|---|---|---|
| Energy Input | Slow, indirect heating of vessel and solvent. | Direct, rapid energy transfer to reactants (Microwave); Mechanical energy input (Ball-milling). |
| Reaction Time | Hours to days. | Minutes to hours. |
| Solvent Use | Typically requires large volumes of organic solvents. | Reduced solvent volume or completely solvent-free. |
| Waste Generation | Solvent waste is a major contributor. | Significantly reduced or eliminated solvent waste. |
Mechanistic Investigations of Phosphonium Salt Formation
The formation of this compound from the reaction of triphenylphosphine and acrylonitrile (B1666552) in the presence of a bromide source is a classic example of a Michael addition, a fundamental reaction in organic chemistry. Mechanistic investigations into this and related reactions have provided a detailed understanding of the process, which proceeds through a zwitterionic intermediate.
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the β-carbon of the electron-deficient alkene, acrylonitrile. organic-chemistry.org This attack is facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as the nucleophile.
This initial addition step results in the formation of a transient zwitterionic intermediate. In this intermediate, the phosphorus atom bears a positive charge, and the negative charge is localized on the α-carbon, stabilized by the adjacent cyano group. The formation of such zwitterionic species is a common feature in phosphine-catalyzed Michael additions. rsc.org Studies on the reaction of tertiary phosphines with various Michael acceptors have shown that the association to form these zwitterionic Lewis adducts can be highly reversible, especially in the absence of a proton source to trap the intermediate. rsc.org Attempts to deprotonate the corresponding phosphonium salt to generate the zwitterion have been shown to lead to a rapid retro-Michael addition, providing strong evidence for the existence and transient nature of this intermediate. rsc.org
The final step in the formation of this compound is the protonation of the α-carbanion of the zwitterionic intermediate by a proton source, which in this case is hydrobromic acid (HBr) when starting from acrylonitrile and triphenylphosphine in the presence of the acid, or the reaction with 2-bromo-propionitrile itself. This protonation step is irreversible and drives the reaction to completion, yielding the stable phosphonium salt.
To illustrate the energetics involved in a related system, the following table presents computational data for the Diels-Alder reaction of cyclopentadiene (B3395910) with acrylonitrile, showcasing the preference for a concerted cycloaddition over a stepwise diradical pathway. nih.gov While not a direct representation of the phosphonium salt formation, it demonstrates the type of computational analysis used to investigate reaction mechanisms involving acrylonitrile.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Concerted Cycloaddition (Exo) | TS12-exo | 20.3 |
| Concerted Cycloaddition (Endo) | TS12-endo | 20.6 |
| Stepwise Diradical Formation | TS13 | 26.2 |
| Data adapted from a computational study on the Diels-Alder reaction of cyclopentadiene and acrylonitrile. nih.gov This data is for illustrative purposes of mechanistic investigation and does not represent the direct formation of this compound. |
The mechanism of the formation of this compound is therefore well-understood based on the established principles of Michael additions and supported by mechanistic studies on analogous reactions. The key steps involve the nucleophilic attack of triphenylphosphine to form a zwitterionic intermediate, followed by protonation to yield the final phosphonium salt.
Catalytic Dimensions of 2 Cyanoethyl Triphenylphosphonium Bromide
Role as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. The lipophilic character of the phosphonium cation allows it to traverse the phase boundary.
No specific theoretical studies or frameworks involving (2-Cyanoethyl)triphenylphosphonium bromide as a phase-transfer catalyst are available in the reviewed literature.
There are no documented applications of this compound as a phase-transfer catalyst in heterogeneous reaction systems within the surveyed scientific publications.
Catalysis in Carbon Dioxide Fixation Reactions
The chemical fixation of carbon dioxide is a critical area of research aimed at converting this greenhouse gas into valuable chemicals. One prominent route is the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important as green solvents and as precursors to polycarbonates. This reaction is typically catalyzed by a variety of systems, including phosphonium salts.
No research findings specifically detailing the use of this compound for the transformation of epoxides into cyclic carbonates have been found.
Mechanistic studies on the activation of CO2 and its subsequent coupling with epoxides catalyzed by this compound are not available in the current body of scientific literature.
Data on the catalytic efficiency, turnover numbers, turnover frequencies, or any sustainability assessments for this compound in CO2 fixation reactions have not been reported.
Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data on the catalytic use of This compound in the field of polymerization. While this compound is recognized in other areas of chemical synthesis, its role in facilitating polymerization processes, particularly in the creation of novel polymeric architectures and influencing reaction kinetics and selectivity, is not documented in the accessible body of research.
Therefore, it is not possible to construct a scientifically accurate article with detailed research findings and data tables as per the user's specific outline. The information required to populate the requested sections and subsections does not appear to be available in published scientific literature.
Application in Wittig Chemistry: 2 Cyanoethyl Triphenylphosphonium Bromide As a Precursor to Advanced Ylides
Generation and Characteristics of the Corresponding Phosphonium (B103445) Ylide
The phosphonium ylide is prepared from (2-Cyanoethyl)triphenylphosphonium bromide through a standard two-step process. The initial step involves the synthesis of the phosphonium salt via a nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an appropriate alkyl halide, in this case, 3-bromopropanenitrile. masterorganicchemistry.compsiberg.comlibretexts.org The resulting this compound is then deprotonated using a base to generate the ylide. numberanalytics.comlibretexts.org The nature of the base required depends on the acidity of the proton on the carbon adjacent to the phosphorus atom. wikipedia.org
The presence of the cyanoethyl group significantly influences the stability and reactivity of the corresponding phosphonium ylide. The nitrile (cyano) group is electron-withdrawing, which serves to stabilize the negative charge on the adjacent carbanion of the ylide. psiberg.comberkeley.edu This stabilization occurs primarily through an inductive effect. Ylides that possess such electron-withdrawing groups are categorized as "stabilized ylides". wikipedia.orgorganic-chemistry.org
This increased stability has a direct impact on the ylide's reactivity. berkeley.edu Stabilized ylides are less basic and less reactive than their unstabilized counterparts, such as those bearing simple alkyl groups. wikipedia.org For instance, the deprotonation of the parent phosphonium salt to form a stabilized ylide can often be achieved with weaker bases, like sodium hydroxide (B78521) or potassium carbonate, whereas unstabilized ylides require strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂). masterorganicchemistry.comwikipedia.org The reduced reactivity of the cyanoethyl-substituted ylide means it will react more selectively in the presence of various functional groups. wikipedia.orglibretexts.org
The formation of the phosphonium ylide from this compound does not introduce significant stereochemical complexity. The process involves the removal of a proton from the carbon alpha to the positively charged phosphorus atom. libretexts.org In this specific molecule, the alpha-carbon is prochiral, but the resulting ylide, which has a planar or rapidly inverting carbanionic center, is not chiral. Therefore, the generation of the ylide itself does not typically result in stereoisomers that need to be separated or controlled. The critical stereochemical outcomes are determined not during the ylide's formation, but in the subsequent olefination reaction with a carbonyl compound. psiberg.com
Scope and Regioselectivity in Olefination Reactions
The utility of the ylide derived from this compound is defined by its performance in the Wittig olefination, particularly concerning stereocontrol, functional group compatibility, and substrate scope.
A key feature of stabilized ylides is their propensity to afford E-alkenes (trans) with high selectivity when reacted with aldehydes or non-symmetrical ketones. wikipedia.orgorganic-chemistry.org The ylide derived from this compound follows this trend. The stereoselectivity is largely dictated by the stability of the ylide and the reversibility of the initial steps of the reaction mechanism. berkeley.edu The reaction of a stabilized ylide with an aldehyde proceeds through intermediates that favor the thermodynamic product, which is typically the more stable E-alkene. numberanalytics.comberkeley.edu This contrasts with non-stabilized ylides, which often react under kinetic control to yield predominantly Z-alkenes (cis). organic-chemistry.org
Table 1: Expected Stereoselectivity of Wittig Reagents
| Ylide Type | Substituent on Ylidic Carbon | Reactivity | Predominant Alkene Isomer |
| Unstabilized | Alkyl, H | High | Z (cis) |
| Stabilized | -CN, -CO₂R, -CHO (Electron-Withdrawing) | Low | E (trans) |
| Semi-stabilized | Phenyl, Vinyl | Intermediate | Mixture of E and Z |
This table provides a general summary of stereochemical outcomes in the Wittig reaction.
The Wittig reaction is well-regarded for its excellent functional group tolerance, and reactions involving stabilized ylides are no exception. wikipedia.orglibretexts.org The reduced reactivity of the ylide derived from this compound enhances its chemoselectivity. It can effectively convert aldehydes and ketones to alkenes without disturbing a wide array of other functional groups that might be present in the substrate. libretexts.orglibretexts.org These compatible groups typically include:
Ethers
Esters
Amides
Alcohols
Nitro groups wikipedia.orglibretexts.org
This high degree of chemoselectivity allows for the synthesis of complex molecules without the need for extensive use of protecting groups, streamlining synthetic routes.
The primary limitation of stabilized ylides, including the one generated from this compound, is their diminished reactivity towards certain carbonyl compounds. wikipedia.org Specifically, they often react slowly or fail to react altogether with sterically hindered ketones. wikipedia.orglibretexts.org The bulky nature of the triphenylphosphine group combined with the reduced nucleophilicity of the stabilized ylide makes the approach to a crowded carbonyl center difficult. libretexts.org In cases where a reaction with a sterically demanding ketone is required, alternative olefination methods, such as the Horner–Wadsworth–Emmons reaction which uses more reactive phosphonate (B1237965) carbanions, are often preferred. wikipedia.orglibretexts.org
Mechanistic Elucidation of Wittig Reactions
The precise mechanism of the Wittig reaction has been a subject of extensive research, with debates centering on the nature of the key intermediates. For stabilized ylides, such as the one derived from this compound, the reaction pathway is generally understood to proceed under kinetic control in the absence of lithium salts. wikipedia.org
The central, universally accepted intermediate in the Wittig reaction is the oxaphosphetane, a four-membered ring structure containing both phosphorus and oxygen. libretexts.orgyoutube.comfiveable.me This intermediate is formed from the reaction between the phosphorus ylide and an aldehyde or ketone. youtube.comiitk.ac.in The formation of the oxaphosphetane is the key stereochemistry-determining step. fiveable.me
The existence of the oxaphosphetane intermediate is not merely theoretical; its presence has been confirmed by spectroscopic methods, notably ³¹P-NMR experiments. adichemistry.com Oxaphosphetanes are generally unstable and rapidly decompose in an irreversible, exothermic step. libretexts.orgyoutube.com This decomposition occurs through a concerted, syn-periplanar transition state, breaking the carbon-oxygen and carbon-phosphorus bonds while simultaneously forming a carbon-carbon π-bond (the alkene) and a phosphorus-oxygen π-bond. adichemistry.comyoutube.com The formation of the exceptionally stable triphenylphosphine oxide is the thermodynamic driving force for the entire reaction. adichemistry.comstackexchange.com
Historically, the mechanism was thought to involve a two-step process initiated by the nucleophilic attack of the ylide on the carbonyl carbon to form a dipolar, zwitterionic intermediate known as a betaine (B1666868). adichemistry.comlibretexts.orgorganic-chemistry.org This betaine would then undergo ring-closure to yield the oxaphosphetane. libretexts.orgorganic-chemistry.org
However, extensive mechanistic studies, particularly for reactions conducted under lithium-salt-free conditions, provide strong evidence against the routine formation of a betaine intermediate. wikipedia.orgacs.org The currently favored mechanism for most Wittig reactions, including those with stabilized ylides, is a concerted [2+2] cycloaddition. wikipedia.orgstackexchange.commasterorganicchemistry.com In this pathway, the ylide and the carbonyl compound react via a four-centered transition state to form the oxaphosphetane directly, without passing through a discrete betaine intermediate. wikipedia.orgstackexchange.com While betaines have been detected and isolated under specific conditions, such as in the presence of lithium salts which can stabilize them, they are not considered obligatory intermediates on the main reaction pathway for salt-free Wittig reactions. stackexchange.commasterorganicchemistry.com Computational studies have also indicated that the transition state leading directly to the oxaphosphetane is generally lower in energy than one leading to a betaine. stackexchange.com
Table 1: Comparison of Mechanistic Pathways in the Wittig Reaction
| Feature | Betaine Pathway | Concerted [2+2] Cycloaddition Pathway |
|---|---|---|
| Initial Step | Nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic betaine intermediate. adichemistry.comlibretexts.org | Direct formation of the oxaphosphetane via a four-membered transition state. wikipedia.orgstackexchange.com |
| Intermediates | Involves a distinct betaine intermediate prior to the oxaphosphetane. organic-chemistry.org | The oxaphosphetane is the only intermediate. wikipedia.org |
| Prevalence | Considered significant primarily in the presence of lithium salts which can stabilize the betaine. stackexchange.commasterorganicchemistry.com | Widely accepted for salt-free conditions, especially with stabilized and semi-stabilized ylides. wikipedia.orgstackexchange.com |
| Evidence | Betaines have been isolated under specific trapping conditions. stackexchange.com | Supported by kinetic data, computational studies, and the lack of spectroscopic observation of betaines in typical reactions. adichemistry.comwikipedia.orgstackexchange.com |
Innovative Wittig Reaction Protocols
To address some of the limitations of the classic Wittig reaction, such as long reaction times and the use of hazardous solvents, researchers have developed innovative protocols. mdpi.comdelval.edu These modern approaches aim to improve efficiency, safety, and sustainability.
The application of ultrasound irradiation, or sonication, has emerged as a powerful tool for accelerating Wittig reactions. mdpi.comencyclopedia.pub Sonication enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid. This process increases mixing and the interfacial contact area between reagents, which is particularly effective in heterogeneous or biphasic reaction systems. mdpi.comencyclopedia.pub
Research has shown that conducting Wittig olefinations under ultrasound can lead to significantly shorter reaction times and improved product yields, often eliminating the need for a separate phase-transfer catalyst. encyclopedia.pubnih.gov The typical experimental setup involves immersing the reaction vessel in an ultrasonic cleaning bath with a frequency around 40 kHz. mdpi.com This green chemistry approach has been successfully applied to the synthesis of various compounds, including valuable pharmaceutical precursors. mdpi.comnih.gov
A significant focus of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Traditional Wittig reactions often employ solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), which pose environmental and health risks. delval.eduwvu.edu
Innovative protocols have been developed that utilize more sustainable solvent systems or eliminate the solvent entirely. gctlc.org
Solvent-Free Reactions: Mechanochemistry, where mechanical force (e.g., grinding reactants in a mortar and pestle or using a ball mill) initiates the reaction, has proven highly effective. researchgate.netnih.gov These solvent-less methods can dramatically reduce reaction times and simplify product work-up. nih.gov
Greener Solvents: Where a solvent is necessary, research has focused on replacing hazardous options with more benign alternatives. rsc.org This includes using biphasic systems with water and an organic phase, which allows for easier separation of the water-soluble triphenylphosphine oxide byproduct. mnstate.edu Other approaches explore the use of less toxic and more sustainable solvents like butyl acetate (B1210297). rsc.org
Table 2: Overview of Innovative Wittig Reaction Protocols
| Protocol | Description | Key Advantages |
|---|---|---|
| Sonication-Enhanced Olefination | The reaction mixture is subjected to high-frequency ultrasound waves. encyclopedia.pub | Reduced reaction times, increased yields, enhanced mixing, and often circumvents the need for phase-transfer catalysts. encyclopedia.pubnih.gov |
| Sustainable Solvent Systems | Traditional hazardous solvents are replaced with greener alternatives (e.g., butyl acetate, water) or the reaction is run under solvent-free conditions (mechanochemistry). researchgate.netgctlc.orgrsc.org | Minimizes environmental impact, reduces health risks, lowers costs associated with solvent purchase and disposal, and simplifies purification. delval.eduresearchgate.net |
Specialized Synthetic Applications and Emerging Research Frontiers
Role in Nucleoside and Oligonucleotide Synthesis
The precise assembly of nucleosides into DNA and RNA fragments is a cornerstone of modern biotechnology and therapeutic development. The chemical synthesis of these oligonucleotides relies on a series of carefully orchestrated reactions, where protecting groups and activating reagents play a pivotal role. While the 2-cyanoethyl moiety is a well-established protecting group for the phosphate (B84403) backbone in phosphoramidite (B1245037) chemistry, the parent compound, (2-Cyanoethyl)triphenylphosphonium bromide, offers potential, though less directly documented, functionalities in this domain. nih.gov
In the assembly of DNA and RNA fragments, the formation of the phosphodiester backbone is a critical step. This is typically achieved through phosphoramidite chemistry, where a 2-cyanoethyl group is commonly employed to protect the phosphate group during synthesis. nih.gov While this compound is not a standard phosphinylation or sulfur-transfer reagent, its chemical nature suggests theoretical possibilities. Phosphonium (B103445) salts are known to be precursors for various reactive species.
For the synthesis of phosphorothioate (B77711) oligonucleotides, which feature a sulfur atom in place of a non-bridging oxygen in the phosphate backbone, various sulfur-transfer reagents are employed. These reagents are crucial for introducing the sulfur modification, which can enhance the nuclease resistance of the oligonucleotide.
| Reagent | Common Name | Application |
|---|---|---|
| 3H-1,2-benzodithiol-3-one-1,1-dioxide | Beaucage Reagent | Sulfurization in phosphoramidite chemistry |
| Phenylacetyl disulfide (PADS) | PADS | Sulfur-transfer reagent |
| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | Sulfur-transfer in solid-phase synthesis |
The modification of phosphodiester and phosphorothioate linkages is a key strategy for enhancing the therapeutic properties of oligonucleotides, such as their stability and cellular uptake. Phosphorothioate linkages, for instance, are known to increase resistance to nuclease degradation. nih.gov
While direct modification of the phosphodiester backbone using this compound is not a standard procedure, the reactivity of analogous compounds provides insights into potential strategies. For example, the alkylation of phosphorothioates with reagents like 2-bromoethylammonium bromide has been demonstrated to introduce new functionalities. colab.ws Given the structural similarity, this compound could theoretically serve as an alkylating agent under specific conditions, although this application is not widely reported.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including those in nucleotide chemistry. researchgate.net The application of microwave energy can significantly reduce reaction times and improve yields in the synthesis of nucleosides and their analogues. For instance, the Wittig reaction, which utilizes phosphonium salts to form alkenes, can be dramatically enhanced by microwave assistance. researchgate.net
Although the direct use of this compound in microwave-assisted nucleotide synthesis is not extensively documented, the known acceleration of reactions involving phosphonium salts under microwave conditions suggests potential for its application in related synthetic transformations.
Contributions to C-C Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex organic molecules from simpler precursors. Phosphonium salts are key reagents in this area, most notably in the Wittig reaction.
Palladium-catalyzed cross-coupling reactions are a powerful class of C-C bond-forming reactions. While phosphine (B1218219) ligands are crucial for the efficacy of these reactions, the direct participation of phosphonium salts like this compound as a primary component is not a conventional approach. However, phosphonium salts can serve as precursors to phosphine ligands. tcichemicals.com Furthermore, recent research has explored the use of heterocyclic phosphonium salts as intermediates in alternative cross-coupling strategies, suggesting an expanding role for phosphonium chemistry in this field. scientificupdate.comnih.gov
| Reaction | Nucleophile | Electrophile | Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound | Organohalide | Palladium |
| Heck Coupling | Alkene | Organohalide | Palladium |
| Stille Coupling | Organotin compound | Organohalide | Palladium |
| Negishi Coupling | Organozinc compound | Organohalide | Palladium or Nickel |
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.com The ylide is typically generated in situ from a phosphonium salt by treatment with a strong base. commonorganicchemistry.com this compound can serve as a precursor to the corresponding ylide, (2-cyanoethylidene)triphenylphosphorane. This ylide can then react with a carbonyl compound to introduce a cyano-substituted ethylidene group, providing a route to functionalized alkenes that are valuable intermediates in the synthesis of more complex organic scaffolds. tcichemicals.com The cyano group in the resulting alkene can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine, opening up pathways to a diverse range of molecular architectures.
The general scheme for a Wittig reaction involving this compound is as follows:
Ylide Formation: this compound is deprotonated by a strong base to form the corresponding phosphonium ylide.
Reaction with Carbonyl: The ylide attacks the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane.
Alkene Formation: The oxaphosphetane eliminates triphenylphosphine (B44618) oxide to yield the desired alkene.
This reactivity makes this compound a potentially useful building block for the synthesis of complex molecules containing a cyanoethylidene moiety.
Design and Synthesis of Heterocyclic Systems Utilizing Phosphonium Salts
Phosphonium salts, including this compound, have become pivotal reagents and intermediates in the construction of a wide array of heterocyclic systems. Their utility stems from their role in forming phosphorus ylides for Wittig-type reactions, their function as activating groups for nucleophilic substitution on aromatic rings, and their participation in various cyclization and annulation strategies. The synthesis of this compound itself is typically achieved through the reaction of triphenylphosphine with a 2-cyanoethyl halide, such as 2-cyanoethyl bromide. ontosight.ai This salt introduces a reactive cyanoethyl group, a versatile functional handle in organic synthesis. ontosight.ai Research has established phosphonium salts as crucial for the rapid assembly of biologically significant heterocyclic scaffolds. youtube.com
Synthesis of Nitrogen-Containing Heterocycles: Pyridines, Pyrimidines, and Pyrroles
A prominent strategy for the functionalization and synthesis of nitrogen-containing heterocycles involves the conversion of azaarenes like pyridines and diazines into heterocyclic phosphonium salts. These salts act as powerful intermediates, enabling reactions that are otherwise challenging. scientificupdate.comacs.org
Pyridines and Diazines:
The direct and regioselective conversion of C–H bonds in pyridines and diazines into phosphonium groups provides a versatile handle for subsequent bond-forming reactions. acs.org This transformation is often achieved by reacting the heterocycle with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and triphenylphosphine (PPh₃). scientificupdate.com The resulting phosphonium salt can then undergo nucleophilic attack, effectively serving as a leaving group and allowing for the introduction of various substituents. acs.org
One significant application is the amination of pyridines and diazines. The phosphonium salt derivative is reacted with sodium azide (B81097) (NaN₃) to produce iminophosphoranes via a presumed SNAr mechanism followed by a Staudinger reaction. nih.gov These iminophosphoranes are stable and can be converted into various nitrogen-containing functional groups, providing a valuable tool for medicinal chemists. nih.gov The reaction is highly regioselective, typically occurring at the 4-position of pyridines. If the 4-position is blocked, functionalization occurs at the 2-position. nih.gov This method is compatible with a wide range of functional groups and complex pharmaceutical molecules. acs.orgnih.gov
The following table summarizes the phosphorus-mediated amination of various azaarenes:
| Starting Heterocycle | Phosphonium Salt Yield (%) | Final Aminated Product | Iminophosphorane Yield (%) | Reference |
|---|---|---|---|---|
| Tetrahydroquinoline | 90 | 4-Aminotetrahydroquinoline derivative | 71 | nih.gov |
| 2-(Trifluoromethyl)-5-phenylpyridine | 88 | 4-Amino-2-(trifluoromethyl)-5-phenylpyridine derivative | 65 | nih.gov |
| 2-(Methylthio)-5-(trifluoromethyl)pyridine | 89 | 4-Amino-2-(methylthio)-5-(trifluoromethyl)pyridine derivative | 72 | nih.gov |
| 3,5-Dimethylpyridine | 85 | 4-Amino-3,5-dimethylpyridine derivative | 60 | nih.gov |
| Quinoline | 78 | 2-Aminoquinoline derivative | 55 | nih.gov |
| Pyrazine | 75 | Aminopyrazine derivative | 58 | nih.gov |
| Quinoxaline | 82 | Aminoquinoxaline derivative | 61 | nih.gov |
| Pyrimidine | 95 | 4-Aminopyrimidine derivative | 85 | nih.gov |
Beyond amination, these phosphonium salt intermediates facilitate the formation of C-O bonds to create heteroaryl ethers and C-C bonds through coupling with lithiated heterocycles. acs.org
Pyrroles:
The synthesis of pyrroles can be accomplished through various methods involving phosphorus reagents. One sophisticated approach involves the thermal conversion of 1-dialkylamino-3-(diphenylphosphoryl)allenes. nih.gov These allenes undergo a periselective 1,5-electrocyclization via a conjugated azomethine ylide intermediate to form [a]-annulated 3,5-diarylpyrroles exclusively and in good yields. nih.gov This multi-step synthesis can often be performed as a one-pot procedure starting from enaminoketones, offering a convenient route to this class of heterocycles. nih.gov The Hantzsch pyrrole (B145914) synthesis, which traditionally involves the reaction of an α-amino ketone with an α-halocarbonyl compound, is another classic method for preparing pyrroles. youtube.com
Synthesis of Sulfur-Containing Heterocycles: Thiophenes
Phosphonium salts are also instrumental in the synthesis of thiophenes. The intramolecular Wittig reaction is a powerful tool for constructing the thiophene (B33073) ring. nih.gov For example, an unsaturated alkyl trimer of thiophene was obtained by forming the central thiophene unit from a diketone derivative and phosphorus pentasulfide (P₄S₁₀), followed by a Wittig reaction to create a double bond at the 3' position. nih.govpitt.edu The Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, is another fundamental method for generating the thiophene core. organic-chemistry.org
The table below presents examples of thiophene synthesis methodologies.
| Reaction Type | Starting Materials | Key Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 2-Thiophene boronic acid, 2,5-dibromothiophene | Pd(PPh₃)₄ | Terthiophene | 40 | nih.gov |
| Kumada Coupling | Thiophene-2,5-diylbis(magnesium bromide), 2-bromothiophene | Ni(dppp)Cl₂ | α-Terthiophene | High | nih.gov |
| Gewald Reaction | Aldehyde, α-cyanoester, elemental sulfur | Base (e.g., morpholine) | 2-Aminothiophene derivative | Variable | pitt.edu |
| Paal-Knorr Synthesis | 1,4-Diketone | P₄S₁₀ or Lawesson's reagent | Substituted Thiophene | Good | organic-chemistry.org |
These synthetic strategies highlight the versatility of phosphonium salts and related phosphorus reagents in constructing a diverse range of heterocyclic systems, which are core structures in pharmaceuticals, materials science, and agrochemicals.
Spectroscopic Characterization and Mechanistic Insights
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the connectivity and environment of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the triphenylphosphine (B44618) group and the 2-cyanoethyl chain. The fifteen protons of the three phenyl groups would appear as a complex multiplet in the aromatic region, typically between 7.6 and 7.9 ppm. chemicalbook.com The protons of the ethyl chain adjacent to the phosphorus atom and the cyano group would be deshielded and appear as multiplets in the aliphatic region. The methylene (B1212753) group attached to the phosphorus atom (P-CH₂) would likely resonate further downfield than the methylene group adjacent to the cyano group (CH₂-CN) due to the strong electron-withdrawing effect of the phosphonium (B103445) cation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The triphenylphosphine moiety would exhibit four distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. libretexts.orgchemicalbook.com The ipso-carbon, directly attached to the phosphorus atom, would show a characteristic downfield shift and coupling to the phosphorus atom. The carbons of the 2-cyanoethyl group would also be clearly distinguishable. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The two methylene carbons would have distinct chemical shifts due to their different chemical environments.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. For (2-Cyanoethyl)triphenylphosphonium bromide, a single resonance is expected in the ³¹P NMR spectrum, characteristic of a tetracoordinate phosphonium salt. The chemical shift for similar triphenylphosphonium salts typically falls in the range of +20 to +30 ppm (relative to 85% H₃PO₄). rsc.orgspectrabase.com
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.6 - 7.9 | m | Phenyl protons (15H) |
| ¹H | ~3.5 - 4.0 | m | P-CH₂ (2H) |
| ¹H | ~2.8 - 3.2 | m | CH₂-CN (2H) |
| ¹³C | ~135 | d | para-C of Phenyl |
| ¹³C | ~134 | d | ortho-C of Phenyl |
| ¹³C | ~130 | d | meta-C of Phenyl |
| ¹³C | ~118 | d | ipso-C of Phenyl |
| ¹³C | ~117 | s | C≡N |
| ¹³C | ~25 - 30 | t | P-CH₂ |
| ¹³C | ~15 - 20 | t | CH₂-CN |
| ³¹P | ~+22 | s | P⁺ |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions. The multiplicities for the phenyl carbons are due to coupling with the phosphorus atom.
Beyond simple structural confirmation, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide profound insights into reaction mechanisms involving this compound. ipb.pt For instance, in a Wittig-type reaction, these techniques could be employed to trace the formation of the corresponding ylide and the subsequent oxaphosphetane intermediate. berkeley.eduwpmucdn.comlibretexts.org
COSY: A ¹H-¹H COSY experiment would establish the connectivity between the protons in the cyanoethyl chain, confirming the -CH₂-CH₂- linkage.
NOESY: A NOESY experiment can provide information about the spatial proximity of atoms. This could be particularly useful in studying the stereochemistry of reactions where this compound is a reactant.
By monitoring the appearance and disappearance of cross-peaks in these 2D NMR spectra over the course of a reaction, it is possible to identify transient intermediates and elucidate the step-by-step mechanistic pathway.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the triphenylphosphine moiety, and the aliphatic chain. walshmedicalmedia.comresearchgate.netlibretexts.orgyoutube.comlibretexts.org
The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. researchgate.net The presence of the triphenylphosphine group would be indicated by several bands. The P-C stretching vibrations of the phenyl groups usually appear around 1435 cm⁻¹ and 1110 cm⁻¹. walshmedicalmedia.com The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. libretexts.orglibretexts.org
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |
| ~1585, 1480 | Medium | Aromatic C=C Stretch |
| ~1435 | Strong | P-C (Phenyl) Stretch |
| ~1110 | Strong | P-C (Phenyl) Stretch |
| ~750, 690 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry in Compound Identification and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) would be a suitable method, as it is a soft ionization technique ideal for ionic compounds. The mass spectrum would be expected to show a prominent peak for the cation, [(C₆H₅)₃PCH₂CH₂CN]⁺.
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for phosphonium salts include the loss of one of the phenyl groups or cleavage of the ethyl chain. docbrown.infolibretexts.orgnih.gov The detection of fragment ions corresponding to triphenylphosphine or the cyanoethyl moiety would further corroborate the structure of the parent compound.
In the context of reaction monitoring, mass spectrometry can be used to track the consumption of this compound and the formation of products in real-time. This is particularly useful for identifying reaction intermediates and byproducts, thereby offering a more complete picture of the reaction mechanism. For example, in a reaction where the cyano group is transformed, the change in the mass of the parent ion or the appearance of new ions corresponding to the product would be readily observed.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on Reactivity and Selectivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reactivity and selectivity of phosphonium (B103445) salts and their derived ylides. For (2-Cyanoethyl)triphenylphosphonium bromide, the corresponding ylide, (2-cyanoethylidene)triphenylphosphorane, is classified as a stabilized ylide due to the electron-withdrawing nature of the cyano group.
Computational studies on stabilized ylides have provided a detailed picture of the factors governing the stereoselectivity of the Wittig reaction. nih.govresearchgate.net DFT calculations have shown that for stabilized ylides, the high E-selectivity observed in alkene formation is often due to strong dipole-dipole interactions in the transition state of the initial [2+2] cycloaddition between the ylide and the carbonyl compound. nih.gov These calculations can map the potential energy surface of the reaction, identifying the structures and relative energies of reactants, transition states, intermediates (like the oxaphosphetane), and products.
The reactivity of the ylide derived from this compound can be quantified through calculated electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The HOMO of the ylide is primarily located on the carbanionic carbon, and its energy level indicates the nucleophilicity of the ylide. The LUMO is associated with the phosphorus atom and the phenyl groups. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. rsc.org
A comparative analysis of the electronic properties of different ylides can be performed to understand the influence of the substituent. For instance, comparing the ylide of this compound with a non-stabilized ylide like methylenetriphenylphosphorane (B3051586) would reveal significant differences in their HOMO energies and reactivity profiles.
Table 1: Representative Calculated Electronic Properties of Phosphonium Ylides
| Ylide Type | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Stabilized | -CN | Lower | Lower | Smaller |
| Non-stabilized | -H | Higher | Higher | Larger |
| Semi-stabilized | -C₆H₅ | Intermediate | Intermediate | Intermediate |
Note: The values in this table are illustrative and represent general trends observed in computational studies of phosphonium ylides. Actual values would be dependent on the specific level of theory and basis set used in the calculations.
Molecular Dynamics Simulations of Reaction Intermediates and Transition States
While quantum chemical calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of the reaction process. MD simulations can be employed to study the behavior of reaction intermediates, such as the oxaphosphetane formed during the Wittig reaction of the ylide derived from this compound, in a solvent environment.
These simulations can reveal the influence of solvent molecules on the stability and conformational dynamics of the intermediates and transition states. For instance, MD simulations could model the solvation shell around the zwitterionic betaine (B1666868) intermediate, if one were to form, and assess its lifetime and propensity to convert to the oxaphosphetane.
Furthermore, MD simulations can be used to explore the conformational landscape of the phosphonium salt itself. The triphenylphosphine (B44618) moiety can adopt various conformations, and the cyanoethyl chain also possesses conformational flexibility. Understanding these dynamics can be important in scenarios where the phosphonium salt is part of a larger molecular assembly or is interacting with a surface.
Although direct MD simulation studies on this compound are not extensively reported in the literature, the methodologies have been applied to similar systems, such as phosphonium salts used as phase-transfer catalysts or as stabilizing agents for nanoparticles. mdpi.com These studies demonstrate the utility of MD in understanding the aggregation behavior and interfacial properties of phosphonium salts. mdpi.com
Prediction of Structure-Reactivity Relationships within the this compound Framework
Computational chemistry allows for the systematic investigation of structure-reactivity relationships by modifying the structure of this compound and calculating the resulting changes in reactivity. For example, one could computationally explore the effects of substituting the phenyl groups on the phosphorus atom with other aryl or alkyl groups.
DFT calculations can predict how these substitutions would alter the electronic properties of the corresponding ylide. Electron-donating groups on the phenyl rings would be expected to increase the energy of the HOMO of the ylide, making it more reactive but potentially less stable. Conversely, electron-withdrawing groups would further stabilize the ylide, decreasing its reactivity.
Another avenue for computational exploration is the modification of the cyanoethyl group itself. The effect of changing the length of the alkyl chain or replacing the cyano group with other electron-withdrawing groups (e.g., esters, ketones) can be systematically studied. researchgate.net These in silico experiments can generate quantitative structure-reactivity relationships (QSRRs), which can be invaluable for designing new phosphonium salts with tailored reactivity for specific synthetic applications.
Table 2: Predicted Effects of Substituents on the Reactivity of (2-Cyanoethylidene)triphenylphosphorane Derivatives
| Substitution Site | Substituent Type | Predicted Effect on Ylide Reactivity | Predicted Effect on Alkene Stereoselectivity (E/Z) |
| Phenyl Group | Electron-Donating | Increase | Decrease |
| Phenyl Group | Electron-Withdrawing | Decrease | Increase |
| Cyanoethyl Group | Stronger Electron-Withdrawing Group | Decrease | Increase |
| Cyanoethyl Group | Weaker Electron-Withdrawing Group | Increase | Decrease |
Note: This table summarizes general trends predicted by computational studies on the electronic effects of substituents in phosphonium ylides.
Q & A
Q. What are the established synthetic routes for (2-cyanoethyl)triphenylphosphonium bromide, and what reaction conditions optimize yield?
The synthesis typically involves alkylation of triphenylphosphine with 3-bromopropionitrile. A common method includes refluxing equimolar amounts of triphenylphosphine and 3-bromopropionitrile in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere for 12–24 hours . Purification is achieved via recrystallization from ethanol or acetone, yielding >90% purity. Key parameters include strict moisture control (to prevent hydrolysis of the nitrile group) and stoichiometric precision to avoid residual triphenylphosphine contamination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : The nitrile group (δ ~2.5 ppm in ¹H; δ ~120 ppm in ¹³C) and phosphonium-bound ethyl chain (δ 2.8–3.5 ppm in ¹H) are diagnostic .
- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while peaks at 1430–1480 cm⁻¹ correspond to P-C aromatic bonds .
- Mass Spectrometry : High-resolution ESI-MS shows [M-Br]⁺ ion clusters, with isotopic patterns confirming bromine absence in the cation .
Q. How does the nitrile group influence the compound’s reactivity in Wittig olefination?
The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent carbon, improving ylide formation efficiency. This facilitates reactions with aldehydes to form α,β-unsaturated nitriles. However, steric hindrance from the bulky triphenylphosphonium moiety may reduce reactivity with bulky aldehydes, necessitating optimized base selection (e.g., NaHMDS over KOtBu) .
Advanced Research Questions
Q. How can contradictory data in Wittig reaction yields using this reagent be resolved?
Discrepancies often arise from moisture sensitivity, competing side reactions (e.g., hydrolysis of nitrile to amide), or incomplete ylide formation. Systematic optimization includes:
- Drying agents : Molecular sieves (3Å) in the reaction mixture .
- Base screening : Lithium hexamethyldisilazide (LiHMDS) in THF at –78°C improves ylide stability .
- Kinetic monitoring : In situ IR or ³¹P NMR to track ylide formation . Example: A 2023 study resolved a 40% yield discrepancy by switching from KOtBu to LiHMDS, achieving 85% isolated yield .
Q. What strategies mitigate hygroscopicity and degradation during storage?
Q. How does this compound’s mitochondrial targeting efficiency compare to analogs like (3-carboxypropyl)triphenylphosphonium bromide?
The nitrile group enhances lipophilicity (logP ~2.8 vs. 1.5 for carboxypropyl analogs), improving membrane permeability. However, the carboxypropyl analog’s negative charge at physiological pH reduces non-specific cellular uptake. In HeLa cells, the cyanoethyl derivative showed 1.8× higher mitochondrial accumulation (JC-1 assay) but lower selectivity due to off-target lysosomal localization .
Q. What computational methods predict its reactivity in nucleophilic substitutions?
DFT calculations (B3LYP/6-31G*) model the transition state for SN2 reactions at the β-carbon. The nitrile group lowers the activation energy (ΔG‡ ~18 kcal/mol) compared to ethyltriphenylphosphonium bromide (ΔG‡ ~22 kcal/mol) by stabilizing the transition state via inductive effects . MD simulations further reveal solvent-dependent aggregation tendencies, explaining reduced reactivity in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
